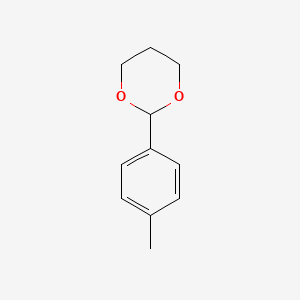

2-(4-Methylphenyl)-1,3-dioxane

Description

Significance of the 1,3-Dioxane (B1201747) Ring System in Organic Chemistry

The 1,3-dioxane moiety is a cornerstone in modern organic synthesis, primarily recognized for its role as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,3-diols. researchgate.nethoffmanchemicals.com The formation of a 1,3-dioxane is a reversible process, typically achieved by the acid-catalyzed reaction of a carbonyl compound with 1,3-propanediol (B51772) or its derivatives. This acetal (B89532) linkage is stable under a variety of reaction conditions, including basic, oxidative, and reductive environments, yet can be readily cleaved under acidic conditions to regenerate the original functional groups. researchgate.net This stability and selective lability make the 1,3-dioxane an invaluable tool in multistep synthetic strategies.

Beyond its function as a protective unit, the 1,3-dioxane ring is a rigid conformational scaffold that has been extensively studied to understand stereoelectronic effects. researchgate.net Like cyclohexane (B81311), it predominantly adopts a chair conformation to minimize steric strain. However, the presence of two oxygen atoms introduces shorter C-O bond lengths and distinct electronic interactions that influence the conformational preferences of substituents on the ring. researchgate.net

Scope of Academic Research on 2-Aryl-1,3-Dioxane Derivatives

Academic research into 2-aryl-1,3-dioxane derivatives is multifaceted, spanning from fundamental conformational studies to the exploration of their potential as biologically active agents. The conformational analysis of these compounds is a rich area of investigation, with studies focusing on the orientation of the aryl group at the C2 position. researchgate.net The interplay of steric and electronic effects determines whether the aryl substituent preferentially occupies an equatorial or axial position.

The synthesis of 2-aryl-1,3-dioxanes is another active area of research, with a focus on developing efficient and environmentally benign catalytic methods. researchgate.net While traditional methods often rely on stoichiometric amounts of acid catalysts, newer approaches explore the use of solid acid catalysts and other heterogeneous systems to simplify purification and minimize waste.

Furthermore, the 1,3-dioxane framework is being increasingly incorporated into the design of novel therapeutic agents. Research has shown that derivatives of 1,3-dioxane can exhibit a range of biological activities, and their rigid structure can be exploited to control the spatial arrangement of pharmacophoric groups, potentially leading to enhanced potency and selectivity. nih.govnih.gov

Contextualization of 2-(4-Methylphenyl)-1,3-dioxane within Current Research Trends

This compound sits (B43327) at the intersection of several current research trends. As a specific analogue within the broader class of 2-aryl-1,3-dioxanes, it serves as a model system for investigating the influence of a substituted aromatic ring on the chemical and physical properties of the heterocyclic core. The presence of the methyl group on the phenyl ring can subtly alter the electronic and steric nature of the aryl substituent, which in turn can impact its conformational preferences and reactivity.

Current research is increasingly focused on the development of functionalized heterocyclic compounds for applications in materials science and medicine. The structural motifs present in this compound—a rigid heterocyclic ring and an aromatic group—are common features in many biologically active molecules. Therefore, understanding the fundamental chemistry of this compound contributes to the broader knowledge base that underpins the rational design of new functional molecules.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | nih.gov |

| Molecular Weight | 178.23 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 5663-40-1 | nih.gov |

| Synonyms | 2-p-Tolyl- researchgate.netnih.govdioxane | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-1,3-dioxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9-3-5-10(6-4-9)11-12-7-2-8-13-11/h3-6,11H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCTWCFFZSUJQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2OCCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571953 | |

| Record name | 2-(4-Methylphenyl)-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5663-40-1 | |

| Record name | 2-(4-Methylphenyl)-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Methylphenyl 1,3 Dioxane and Analogues

Strategies for 1,3-Dioxane (B1201747) Ring Formation

The formation of the 1,3-dioxane ring is fundamentally an acetalization or ketalization reaction. The most common method involves the direct condensation of a carbonyl compound with a 1,3-diol under acidic conditions. wikipedia.org

A variety of catalysts can be employed to facilitate this reaction. Scandium(III) trifluoromethanesulfonate (B1224126) has been reported as a highly effective catalyst for the direct acetalization of aldehydes and ketones with diols like 2,2-dimethylpropane-1,3-diol and pentane-2,4-diol. thieme-connect.de Another approach utilizes N-bromosuccinimide (NBS) as a catalyst in the presence of ethyl orthoformate and 1,3-propanediol (B51772). This method proceeds via an in situ acetal (B89532) exchange and is notable for its mild, nearly neutral reaction conditions, which allows for the protection of acid-sensitive functional groups. organic-chemistry.org Zirconium tetrachloride is another efficient and chemoselective catalyst for the formation of 1,3-dioxanes under mild conditions. organic-chemistry.org

The Prins reaction, the acid-catalyzed addition of an aldehyde or ketone to an alkene followed by capture of the resulting cation by a nucleophile, can also be used to generate substituted 1,3-dioxanes. wikipedia.org For instance, the reaction of α-methylstyrene with paraldehyde (B1678423) in the presence of acidic alumina (B75360) can produce 2,4,6-trimethyl-4-phenyl-1,3-dioxane. google.com

A solvent-free approach for the synthesis of 1,3-dioxanes has also been developed, highlighting a move towards more environmentally benign synthetic methods. researchgate.net

Stereoselective Synthetic Approaches to 2-Substituted 1,3-Dioxanes

The stereochemistry of substituted 1,3-dioxanes is of significant interest, particularly due to their presence in many biologically active molecules. The 1,3-dioxane ring typically adopts a chair conformation, similar to cyclohexane (B81311). However, the shorter C-O bond lengths compared to C-C bonds lead to more pronounced diaxial interactions. Consequently, substituents at the C2 position generally favor an equatorial orientation to minimize steric strain. thieme-connect.de

Diastereoselective synthesis of substituted 1,3-dioxanes can be achieved through various methods. For example, a method has been developed for the diastereoselective synthesis of protected syn-1,3-diols, which are precursors to stereochemically defined 1,2,4-triols. nih.gov Furthermore, cascade inter–intramolecular double Michael reactions of curcumins with arylidenemalonates have been shown to produce highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org In some cases, a triple Michael adduct, a tetrahydrochromen-4-one, is also formed with high diastereoselectivity. beilstein-journals.org

The stereoselective formation of substituted 1,3-dioxolanes, a related five-membered ring system, has been achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether. mdpi.com This reaction proceeds via a stereospecific 1,3-dioxolan-2-yl cation intermediate. mdpi.com

Asymmetric synthesis provides a powerful tool for accessing enantiomerically pure or enriched 2-substituted 1,3-dioxanes. This is often accomplished through the use of chiral auxiliaries or organocatalysts.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary can be removed. numberanalytics.com Common examples of chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine. numberanalytics.comsigmaaldrich.com For instance, chiral oxazolidinones are widely used in stereoselective aldol (B89426) reactions, which can establish two contiguous stereocenters simultaneously. wikipedia.org Camphorsultam has proven effective in asymmetric Michael additions. wikipedia.org

Organocatalysis: Organocatalysis involves the use of small organic molecules to catalyze chemical reactions. This approach has been successfully applied to the asymmetric synthesis of 1,3-dioxolanes through a formal [3+2] cycloaddition reaction using cinchona-alkaloid-thiourea-based bifunctional organocatalysts. nih.gov The reaction proceeds via the formation of hemiacetal intermediates between γ-hydroxy-α,β-unsaturated ketones and aldehydes. nih.gov

Derivatization Reactions of the 1,3-Dioxane Scaffold

The 1,3-dioxane ring can undergo various transformations, making it a versatile intermediate in organic synthesis. One important reaction is the regioselective ring opening of 1,3-dioxane-type acetals, particularly in carbohydrate chemistry. researchgate.net For example, borane-mediated ring opening can lead to the formation of a 3-O-benzyl ether, while using triethylsilane can result in the corresponding 5-O-benzyl ether. researchgate.net Reductive ring-opening reactions using reagents like lithium aluminum hydride-aluminum chloride or diisobutylaluminum hydride (DIBAL-H) can also be employed to selectively cleave the acetal. researchgate.net

Furthermore, intramolecular reactions of carbon nucleophiles, such as silyl enol ethers, onto Lewis acid-activated 1,3-dioxanes can be used to synthesize medium-ring-sized cyclic ethers. thieme-connect.de For example, the intramolecular condensation of boron enolates onto 1,3-dioxanes can produce tetrahydropyran-4-ones with high 1,3-cis selectivity. thieme-connect.de

Conformational Analysis of 2 4 Methylphenyl 1,3 Dioxane Systems

Fundamental Ring Conformations of 1,3-Dioxanes (Chair, Twist Forms)

Similar to the well-studied cyclohexane (B81311) ring, the 1,3-dioxane (B1201747) ring is not planar. To alleviate angle and torsional strain, it adopts several non-planar conformations. The most stable and predominant conformation is the chair form . libretexts.org This conformation minimizes steric repulsions and allows the bond angles to be close to the ideal tetrahedral angle of 109.5°. wikipedia.org In the chair conformation, the substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). wikipedia.orgyoutube.com

The 1,3-dioxane ring can undergo a process of "ring flipping," interconverting between two chair conformations. wikipedia.org During this process, axial substituents become equatorial, and equatorial substituents become axial. wikipedia.org This interconversion, however, is not direct and proceeds through higher-energy intermediate conformations.

These intermediates include the twist-boat (or skew-boat) and the boat conformation. The boat form is significantly less stable than the chair form due to unfavorable steric interactions between the "flagpole" hydrogens at the C2 and C5 positions and torsional strain from eclipsed bonds. The twist-boat conformation is a more stable intermediate than the boat form as it partially relieves these strains. libretexts.org However, it is still considerably higher in energy than the chair conformation. libretexts.org Quantum-chemical studies have shown that the potential energy surface of 1,3-dioxane contains minima corresponding to the chair conformers and various twist forms, with the chair form being the global minimum. researchgate.netresearchgate.net The energy difference between the chair and the twist-boat conformation in 1,3-dioxane is higher than in cyclohexane, a consequence of the shorter C-O bond lengths compared to C-C bonds. thieme-connect.de

Conformational Equilibrium and Energetic Preferences

The substitution on the 1,3-dioxane ring significantly influences the equilibrium between the possible conformations. The energetic preference of a substituent for the equatorial position over the axial position is a key determinant of the dominant conformation.

A-Values and Steric Interactions of Aromatic Substituents at C-2

The conformational preference of a substituent is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the equilibrium between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position. This preference is primarily driven by steric interactions. An axial substituent experiences 1,3-diaxial interactions, which are repulsive steric interactions with the other two axial substituents on the same side of the ring.

For a 2-substituted 1,3-dioxane, an axial substituent at C-2 will have significant steric clashes with the axial hydrogens at C-4 and C-6. Consequently, substituents at the C-2 position generally have a strong preference for the equatorial orientation to avoid these destabilizing interactions. thieme-connect.de Aromatic substituents like the phenyl group are bulky and thus exhibit a pronounced preference for the equatorial position.

| Substituent | Ring System | A-Value (kcal/mol) |

| Phenyl | Cyclohexane | ~3.0 |

| Phenyl | 1,3-Dioxane (at C-2) | >3.1 (generally considered to be strongly equatorial) |

| 4-Methylphenyl (p-tolyl) | 1,3-Dioxane (at C-2) | Expected to be similar to or slightly larger than phenyl |

Note: Precise A-values for aromatic substituents on 1,3-dioxanes can vary with experimental conditions and computational methods. The value for the 2-phenyl group is often considered to be large enough that the axial conformer is not significantly populated.

Influence of the 4-Methylphenyl Substituent on Ring Flipping

The presence of a 4-methylphenyl (p-tolyl) group at the C-2 position locks the conformational equilibrium heavily towards the conformer with the substituent in the equatorial position. The large steric bulk of the p-tolyl group makes the axial conformation highly unfavorable due to severe 1,3-diaxial interactions.

The methyl group on the phenyl ring, being in the para position, is distant from the dioxane ring and does not directly participate in steric interactions with it. However, its electronic effect can subtly influence the properties of the aromatic ring. The primary determinant for the conformational preference remains the steric demand of the entire aromatic substituent. The energy barrier for ring flipping from the more stable equatorial conformer to the less stable axial conformer is significantly high, making the population of the axial conformer negligible at room temperature. The ring is effectively "locked" in the equatorial conformation.

Stereoelectronic Effects and Conformational Stability

Beyond steric effects, more subtle stereoelectronic effects also play a crucial role in determining the conformational stability of 1,3-dioxane systems. These effects arise from the interaction of electron orbitals.

Anomeric Effects in 1,3-Dioxanes

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (the C-2 carbon in this case, which is bonded to two oxygen atoms) to prefer the axial orientation, despite the steric unfavorability. This effect is particularly pronounced for 2-alkoxy-1,3-dioxanes, where the axial position of the alkoxy group is stabilized. thieme-connect.de

The classical anomeric effect is explained by a stabilizing hyperconjugative interaction between the lone pair of electrons on one of the ring oxygen atoms and the antibonding (σ*) orbital of the bond between the C-2 carbon and the substituent. This interaction is geometrically optimal when the substituent is in the axial position. While the anomeric effect is most prominent with electronegative substituents like halogens or alkoxy groups, the principles of orbital overlap are fundamental to the structure. For a 2-aryl substituent like 4-methylphenyl, the steric hindrance of the group overwhelmingly favors the equatorial position, and a classical anomeric stabilization of the axial form is not a determining factor.

Solvent Effects on Conformational Behavior

The conformational equilibrium of 2-(4-methylphenyl)-1,3-dioxane, like many other organic molecules, is sensitive to the nature of the solvent in which it is dissolved. The preference for a particular conformation, primarily the chair form with the 2-(4-methylphenyl) group in either an equatorial or axial position, can be influenced by solvent polarity and specific solute-solvent interactions.

Generally, the chair conformation is the most stable for the 1,3-dioxane ring. However, the energetic preference for the bulky 4-methylphenyl group to occupy the equatorial position to minimize steric hindrance can be modulated by the solvent. In nonpolar solvents, intramolecular steric effects are the dominant forces governing conformational preference. As the polarity of the solvent increases, intermolecular dipole-dipole interactions between the solute and solvent molecules become more significant.

For 2-aryl-1,3-dioxanes, it has been observed that an increase in solvent polarity can influence the conformational equilibrium. While specific quantitative data for this compound across a wide range of solvents is not extensively documented in readily available literature, studies on analogous 2-aryl-1,3-dioxane systems provide valuable insights. For instance, research on 2,2-diaryl-1,3-dioxanes has shown that the conformational energy differences are linearly related to the Hammett σ values of substituents on the aryl ring. nih.gov The 4-methyl group is an electron-donating group, which can affect the electronic distribution in the aromatic ring and its interaction with polar solvents.

In a study on 5-methyl-2,2-diphenyl-1,3-dioxane, the conformational free energy (ΔG°) was determined in different solvents, highlighting the impact of the solvent environment. While not the exact compound of interest, this data illustrates the magnitude of solvent effects on related structures.

| Solvent | Conformational Free Energy (ΔG°) (kcal/mol) |

| Chloroform (CDCl₃) | 1.45 |

| Benzene (B151609) (C₆H₆) | 0.84 |

| Data for 5-methyl-2,2-diphenyl-1,3-dioxane, illustrating solvent-dependent conformational energy differences. |

The observed changes in conformational preference with solvent polarity can be attributed to the stabilization of the more polar conformer in a more polar solvent. The conformer with the 4-methylphenyl group in the axial position might exhibit a different dipole moment compared to the equatorial conformer, leading to differential stabilization by solvents of varying polarity. Further detailed experimental and computational studies are required to precisely quantify the solvent effects on the conformational equilibrium of this compound.

Conformational Behavior under Confined Environments (e.g., Fullerenes)

The study of molecules within confined spaces, such as the hollow interior of fullerenes, is a burgeoning area of research that reveals fascinating aspects of molecular behavior. When a molecule like this compound is encapsulated within a fullerene cage, its conformational freedom is significantly restricted, and the conformational equilibrium can be drastically altered compared to the gas phase or in solution.

The inner cavity of a fullerene, such as C₆₀ or C₇₀, provides a unique, non-polar, and sterically demanding environment. The interactions between the host fullerene and the guest molecule are primarily van der Waals forces. These interactions can lead to the stabilization of conformers that are less favored in solution.

While direct experimental or computational studies on the encapsulation of this compound within fullerenes are not prominently reported, research on the conformational behavior of unsubstituted 1,3-dioxane inside fullerenes provides a foundational understanding. Computational studies have shown that for unsubstituted 1,3-dioxane, the preferred conformation can shift away from the typical chair form when confined within a fullerene cage.

The size and shape of the fullerene cavity play a crucial role in determining the preferred conformation of the guest molecule. The snug fit between the host and guest can force the molecule into a conformation that maximizes favorable host-guest interactions, even if that conformation is of higher energy in an unconfined state.

For this compound, the bulky 4-methylphenyl group would significantly influence its orientation and conformation within the fullerene. The interactions of the aromatic ring with the inner surface of the fullerene could lead to a preference for a specific orientation of the phenyl group relative to the dioxane ring. It is plausible that the confined environment could lead to a higher population of the axial conformer or even a twist-boat conformation to better accommodate the molecule within the fullerene's interior.

Further computational modeling and experimental studies, such as NMR spectroscopy of the host-guest complex, would be invaluable in elucidating the precise conformational landscape of this compound when sequestered within a fullerene.

Stereochemical Investigations of 2 4 Methylphenyl 1,3 Dioxane Derivatives

Cis-Trans Isomerism and Diastereoisomerism

Cis-trans isomerism, also known as geometric isomerism, is a key feature in understanding the spatial arrangement of substituents in 2-(4-methylphenyl)-1,3-dioxane derivatives. The rigidity of the 1,3-dioxane (B1201747) ring restricts free rotation, leading to different spatial orientations of substituents attached to the ring. libretexts.orgyoutube.com

In substituted 1,3-dioxanes, the substituents can be located on the same side (cis) or opposite sides (trans) of the ring's plane. For instance, in 2,5-disubstituted 1,3-dioxanes, the cis isomer has both substituents on the same side, while the trans isomer has them on opposite sides. The determination of whether an isomer is cis or trans is often accomplished using NMR spectroscopy, where the chemical shift differences between equatorial and axial protons at positions C-4 and C-6 can be indicative. researchgate.net A small or negligible difference suggests a cis-isomer, whereas a large difference (around 1 ppm) points to a trans-isomer. researchgate.net

The synthesis of 1,3-dioxane derivatives, often through the acetalization of 1,3-diols with aldehydes or ketones, can lead to a mixture of cis and trans isomers. researchgate.net The ratio of these isomers in the crude product can be used to determine thermodynamic values and the equatorial or axial preference of substituent groups. researchgate.net For example, the reaction of meso-2,4-pentanediol with various aldehydes and ketones has been used to study the equatorial preference of different groups at the C-2 position of the 1,3-dioxane ring. researchgate.net

Anancomeric Structures in Substituted 1,3-Dioxanes

Anancomeric structures are conformationally biased systems where one conformer is significantly more stable and therefore predominates to the near exclusion of others. This phenomenon is particularly relevant in substituted 1,3-dioxanes, where bulky substituents can lock the ring into a specific chair conformation.

The conformational preference of a substituent is often described by its A-value, which is the negative of the Gibbs free energy change for the equilibrium between the axial and equatorial conformers. In many 2-substituted 1,3-dioxanes, the substituent at the C-2 position strongly prefers the equatorial orientation to avoid steric interactions with the axial hydrogen atoms at C-4 and C-6. When a bulky group like a 4-methylphenyl group is present at the C-2 position, it is expected to reside almost exclusively in the equatorial position, rendering the structure anancomeric.

For instance, in 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid, the orientation of the methyl group at C-5 has been a subject of investigation. researchgate.net An axially-oriented methyl group at C-5 is significantly deshielded in NMR spectra compared to an equatorial one. researchgate.net This difference in chemical shift provides a powerful tool to determine the preferred conformation and the anancomeric nature of the structure. The preference for an equatorial orientation of a substituent at C-5 can be so strong that it dictates the stereochemical outcome of reactions.

Molecular Chirality and Diastereotopicity

The introduction of substituents onto the 1,3-dioxane ring can create stereogenic centers, leading to molecular chirality. A molecule is chiral if it is non-superimposable on its mirror image. For this compound itself, if there are no other substituents on the ring, the molecule is achiral as it possesses a plane of symmetry passing through C-2, C-5, and the 4-methylphenyl group.

However, substitution at other positions of the 1,3-dioxane ring can lead to chirality. For example, if a substituent is introduced at the C-4 or C-5 position, C-2 and the substituted carbon can become stereogenic centers. This gives rise to the possibility of enantiomers and diastereomers.

Diastereotopicity is another important stereochemical concept observed in these molecules. Diastereotopic protons or groups are chemically non-equivalent and will exhibit different chemical shifts in NMR spectra, even in an achiral solvent. In an asymmetrically substituted 1,3-dioxane, the axial and equatorial protons at a given carbon atom are diastereotopic. For example, the two protons at C-4 (and C-6) in a chiral 1,3-dioxane derivative are diastereotopic and will typically show distinct signals in the ¹H NMR spectrum. This non-equivalence arises from their different spatial relationships to the substituents on the ring.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 2-(4-Methylphenyl)-1,3-dioxane, confirming its chair conformation and the equatorial preference of the bulky 4-methylphenyl (p-tolyl) substituent at the C-2 position.

¹H NMR Chemical Shifts and Coupling Constants for Conformational Assignment

The ¹H NMR spectrum provides a wealth of information for conformational analysis through its chemical shifts (δ) and spin-spin coupling constants (J). In its preferred chair conformation, the protons on the dioxane ring occupy distinct axial and equatorial positions, leading to different chemical shifts. The equatorial protons are typically deshielded compared to their axial counterparts.

The p-tolyl substituent at C-2 preferentially occupies the equatorial position to minimize steric strain. This orientation dictates the chemical shifts of the dioxane ring protons. The single proton at C-2 (the benzylic proton) gives a characteristic singlet. The protons on the aromatic ring typically appear as two doublets, characteristic of a 1,4-disubstituted (para) system.

The coupling constants are particularly diagnostic for stereochemical assignments. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons depends on the dihedral angle between them. In a classic chair conformation, the following relationships are observed:

³J_ax,ax (trans-diaxial coupling) is large (typically 10–13 Hz).

³J_ax,eq (trans-gauche coupling) is small (typically 2–5 Hz).

³J_eq,eq (cis-gauche coupling) is also small (typically 2–5 Hz).

These values allow for the unambiguous assignment of axial and equatorial protons at the C-4, C-5, and C-6 positions.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-2 (benzylic) | ~5.5 | s (singlet) | - |

| Aromatic H (ortho to CH₃) | ~7.2 | d (doublet) | ³J ≈ 8.0 |

| Aromatic H (ortho to C-2) | ~7.4 | d (doublet) | ³J ≈ 8.0 |

| Aryl-CH₃ | ~2.3 | s (singlet) | - |

| H-4eq, H-6eq | ~4.2 | ddd (doublet of doublet of doublets) | ²J_gem ≈ -11.5, ³J_eq,ax ≈ 2.5, ³J_eq,eq ≈ 2.0 |

| H-4ax, H-6ax | ~3.8 | ddd (doublet of doublet of doublets) | ²J_gem ≈ -11.5, ³J_ax,ax ≈ 12.0, ³J_ax,eq ≈ 5.0 |

| H-5eq | ~1.5 | dddd (doublet of doublet of doublet of doublets) | ²J_gem ≈ -14.5, ³J_eq,ax ≈ 5.0, ³J_eq,eq ≈ 2.0 |

| H-5ax | ~2.1 | dddd (doublet of doublet of doublet of doublets) | ²J_gem ≈ -14.5, ³J_ax,ax ≈ 12.0, ³J_ax,eq ≈ 2.5 |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions. The values presented are typical for 2-aryl-1,3-dioxanes.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound shows distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms. The carbons of the dioxane ring are shielded relative to a cyclohexane (B81311) ring due to the presence of the two oxygen atoms.

The chemical shift of the C-2 carbon is highly characteristic, appearing around 101 ppm, influenced by its connection to two oxygen atoms and the phenyl ring. The C-4 and C-6 carbons, being equivalent due to symmetry, resonate at approximately 67 ppm. The C-5 carbon appears further upfield at around 26 ppm. The carbons of the p-tolyl group show characteristic shifts for a substituted benzene (B151609) ring.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | ~101 |

| C-4, C-6 | ~67 |

| C-5 | ~26 |

| C-ipso (aromatic, attached to C-2) | ~135 |

| C-ortho (aromatic) | ~126 |

| C-meta (aromatic) | ~129 |

| C-para (aromatic, attached to CH₃) | ~138 |

| Aryl-CH₃ | ~21 |

Note: These are predicted values based on data for analogous compounds like 2-phenyl-1,3-dioxane. nih.gov The actual values may vary slightly.

Investigations of Diastereotopicity via NMR

A key stereochemical feature of this compound is the diastereotopicity of the methylene (B1212753) protons on the dioxane ring. masterorganicchemistry.commasterorganicchemistry.com The C-2 carbon, being substituted with a hydrogen and a p-tolyl group, is a prochiral center. In the chair conformation, the molecule lacks a plane of symmetry passing through the C-4/C-6 and C-5 positions.

This lack of local symmetry renders the geminal protons on the methylene groups (C-4, C-5, and C-6) diastereotopic. libretexts.orgyoutube.com This has significant consequences for the ¹H NMR spectrum:

Chemical Non-equivalence: The axial and equatorial protons at each of these positions (e.g., H-4ax and H-4eq) are chemically non-equivalent and thus have different chemical shifts.

Geminal Coupling: These diastereotopic protons will exhibit spin-spin coupling to each other, known as geminal coupling (²J). This results in more complex splitting patterns than would be seen if the protons were equivalent. For example, each of the C-4 protons will appear as a doublet of doublets (or a more complex multiplet due to further coupling with C-5 protons), rather than a simple singlet or part of a simple multiplet.

The observation of distinct signals and geminal coupling for the methylene protons at C-4, C-5, and C-6 is definitive proof of their diastereotopic nature and a fundamental characteristic of the molecule's NMR spectrum. masterorganicchemistry.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and offers complementary insights into its conformational state.

Infrared (IR) Spectroscopy for Functional Group and Conformational Analysis

The IR spectrum of this compound displays characteristic absorption bands corresponding to its constituent functional groups. The most prominent features are the C-O stretching vibrations of the cyclic ether system and the vibrations of the p-substituted aromatic ring.

C-H Stretching: Absorptions in the 3100-3000 cm⁻¹ region are due to the aromatic C-H stretches, while the aliphatic C-H stretches of the dioxane ring and the methyl group appear in the 3000-2850 cm⁻¹ range. acs.org

Aromatic C=C Stretching: Bands in the 1610-1580 cm⁻¹ and 1520-1475 cm⁻¹ regions are characteristic of the carbon-carbon stretching vibrations within the p-tolyl ring.

C-O Stretching: The most diagnostic bands for the dioxane ring are the strong C-O-C stretching vibrations. Cyclic ethers typically show strong absorptions in the 1200-1050 cm⁻¹ range. For 1,3-dioxanes, several strong bands appear here, often related to symmetric and asymmetric stretching modes. docbrown.info

Aromatic C-H Bending: A strong band around 820-800 cm⁻¹ is indicative of the out-of-plane C-H bending for the two adjacent hydrogens on the 1,4-disubstituted benzene ring.

| Vibrational Mode | Expected IR Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |

| Aromatic C=C Stretch | 1610 - 1580, 1520-1475 | Medium-Variable |

| C-O-C Asymmetric & Symmetric Stretch | 1200 - 1050 | Strong |

| Aromatic C-H Out-of-Plane Bend | 820 - 800 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy complements IR spectroscopy, as vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, particularly for symmetric vibrations and non-polar bonds.

For this compound, the Raman spectrum would be expected to show:

A strong, sharp band for the symmetric "breathing" mode of the p-substituted benzene ring, typically near 800 cm⁻¹.

Prominent bands for the aromatic C=C stretching vibrations.

Visible signals corresponding to the C-C and C-O stretching of the dioxane ring skeleton.

Characteristic C-H stretching vibrations, similar to those seen in the IR spectrum.

Together, IR and Raman spectra provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of all its structural components and supporting the conformational analysis derived from NMR data.

Mass Spectrometry and Fragmentation Studies

Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of this compound, aiding in its identification and structural elucidation.

In electron ionization (EI) mass spectrometry, the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]•+). docbrown.info The mass-to-charge ratio (m/z) of this molecular ion corresponds to the molecular weight of the compound. For C11H14O2, the expected molecular ion peak would be at an m/z of approximately 178. nih.gov

The EI mass spectrum also displays a series of fragment ions, which are formed by the decomposition of the molecular ion. The most intense peak in the spectrum is known as the base peak, and its intensity is set to 100%. docbrown.info Other peaks are reported relative to the base peak. Analysis of the isotopic pattern, particularly the M+1 peak resulting from the natural abundance of ¹³C, can further confirm the molecular formula. docbrown.info

The fragmentation of the this compound molecular ion is driven by the stability of the resulting fragments. The presence of the aromatic ring and the dioxane moiety dictates the primary fragmentation pathways.

Key fragmentation processes for 1,3-dioxane (B1201747) derivatives often involve the cleavage of the C-O bonds and the loss of small neutral molecules. For this compound, prominent fragmentation pathways could include:

Loss of a hydrogen atom to form the [M-1]+ ion.

Cleavage of the C2-O bond, potentially leading to the formation of a stable p-methylbenzoyl cation or related aromatic fragments.

Fragmentation of the dioxane ring, leading to the loss of formaldehyde (B43269) (CH₂O) or other small molecules.

The 4-methyl substituent on the phenyl ring influences the fragmentation by stabilizing adjacent positive charges through inductive and resonance effects. This can affect the relative abundance of certain fragment ions compared to the unsubstituted 2-phenyl-1,3-dioxane. nih.gov

Theoretical calculations can be employed to model the structures of the ions observed in the mass spectrum and to investigate the energetics of different fragmentation pathways. academie-sciences.fr By calculating the relative energies of the various possible fragment ions and the transition states connecting them, a more detailed understanding of the fragmentation mechanism can be achieved. These computational studies can help to rationalize the observed relative intensities of the fragment ions in the experimental mass spectrum.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. researchgate.net

For related 1,3-dioxane systems, X-ray diffraction studies have confirmed that the six-membered dioxane ring typically adopts a chair conformation, which is the most stable arrangement. researchgate.netthieme-connect.de The substituent at the C2 position can be either in an axial or equatorial position. In the case of this compound, the bulky p-tolyl group would be expected to preferentially occupy the equatorial position to minimize steric interactions.

A crystal structure analysis would also reveal details about the intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, that govern the packing of the molecules in the crystal lattice. The crystallographic data, including unit cell parameters and space group, provide a complete description of the crystal structure. researchgate.net

Theoretical and Computational Chemistry of 2 4 Methylphenyl 1,3 Dioxane

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, are powerful tools for investigating the properties of molecules at the electronic level. schrodinger.com These methods allow for the detailed examination of molecular geometries, energies, and the electronic interactions that govern the behavior of compounds like 2-(4-Methylphenyl)-1,3-dioxane.

Calculation of Energy Differences, Enthalpies, and Free Energies of Conformers

Computational studies on the parent 1,3-dioxane (B1201747) molecule have established that the chair conformer is significantly more stable than twist conformers. researchgate.netq-chem.com Ab initio and DFT calculations have quantified these energy differences. For instance, the chair conformer of 1,3-dioxane is reported to be more stable than the 2,5-twist conformer by approximately 4.67 kcal/mol (HF) and 5.19 kcal/mol (DFT). researchgate.net Furthermore, the 1,4-twist conformer is higher in energy than the 2,5-twist by about 1.0 to 1.36 kcal/mol. researchgate.net

For substituted 1,3-dioxanes, the orientation of the substituent group (axial vs. equatorial) introduces additional energy considerations. In the case of this compound, the p-tolyl group can exist in either an equatorial or an axial position in the chair conformation. Generally, bulky substituents at the C2 position of the 1,3-dioxane ring strongly prefer the equatorial orientation to minimize steric strain. The presence of the 4-methyl group on the phenyl ring is expected to have a minor electronic influence on the conformational energies compared to the unsubstituted phenyl derivative.

Table 1: Calculated Energy Differences for 1,3-Dioxane Conformers Note: This data is for the parent 1,3-dioxane and serves as a foundational model for substituted derivatives.

| Conformer Comparison | Method | Energy Difference (kcal/mol) |

| Chair vs. 2,5-Twist | HF | 4.67 |

| Chair vs. 2,5-Twist | DFT | 5.19 |

| 1,4-Twist vs. 2,5-Twist | HF | 1.36 |

| 1,4-Twist vs. 2,5-Twist | DFT | 1.0 |

Data sourced from computational studies on 1,3-dioxane. researchgate.net

Exploration and Analysis of Potential Energy Surfaces

The potential energy surface (PES) of a molecule maps its energy as a function of its geometry, revealing the stable conformers (minima) and the transition states that connect them. q-chem.comresearchgate.net Studies on 4-phenyl-1,3-dioxane (B1205455) using non-empirical quantum chemical methods have identified multiple pathways for conformational isomerization between the equatorial and axial chair forms. epa.gov These pathways typically involve passing through various twist and boat conformations, which represent energy barriers on the PES.

For this compound, the PES would be characterized by a global minimum corresponding to the chair conformation with the 4-methylphenyl group in the equatorial position. Local minima would exist for the axial chair conformer and various twist conformers. researchgate.net The rotation of the p-tolyl group itself would also introduce additional complexity to the PES. The energy barriers for ring inversion (chair-to-chair interconversion) would be a key feature of the PES, and these are influenced by the nature of the substituent at the C2 position.

Computational Studies of Stereoelectronic Interactions

Stereoelectronic effects are crucial in determining the conformation and reactivity of 1,3-dioxane systems. These interactions involve the overlap of bonding or non-bonding orbitals. In 1,3-dioxanes, the anomeric effect is a significant stereoelectronic interaction, which involves the donation of electron density from the oxygen lone pairs (n) to the antibonding orbital (σ*) of an adjacent axial C-H or C-C bond.

Computational studies have been employed to analyze various hyperconjugative interactions in the 1,3-dioxane ring. researchgate.net For this compound, key interactions would include:

n(O) → σ*(C-Caryl): Donation from the oxygen lone pair to the antibonding orbital of the bond connecting the dioxane ring to the phenyl group. This interaction is expected to be more pronounced when the aryl group is in the axial position.

n(O) → σ*(C-Haxial): The classic anomeric effect involving the axial C-H bonds at C4 and C6.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into conformational changes and interactions with a solvent environment. acs.org

Dynamic Conformational Transformations and Interconversion Pathways

While specific MD studies on this compound are not readily found, research on related systems demonstrates the utility of this technique. MD simulations can be used to observe the dynamic equilibrium between different conformers, such as the chair and twist forms. By simulating the molecule over time, it is possible to map out the pathways of conformational interconversion and estimate the free energy barriers associated with these transformations. For this compound, MD simulations would be particularly useful for understanding the rotational dynamics of the p-tolyl group relative to the dioxane ring and how this motion is coupled with the ring's own conformational flexibility.

Investigation of Intermolecular Interactions in Solution

MD simulations are also well-suited for studying how a molecule interacts with its solvent environment. The solute-solvent interactions can have a significant impact on conformational equilibria. For this compound, simulations in different solvents would reveal the nature of intermolecular forces, such as van der Waals interactions and, in polar solvents, dipole-dipole interactions. The arrangement of solvent molecules around the solute can be analyzed to understand the solvation shell structure. This is particularly relevant for understanding how the polarity of the medium might influence the preference for certain conformations.

Advanced Electronic Structure Analyses

Advanced computational methods provide profound insights into the electronic structure and reactivity of molecules. For this compound, theoretical and computational chemistry offers a powerful lens to understand its intrinsic properties. This section delves into the application of Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (HOMO-LUMO) theory to elucidate the electronic characteristics and reactivity of this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study the distribution of electron density in atoms and in the bonds between them. wikipedia.org It provides a localized, "natural Lewis structure" representation of the molecule, which is intuitive for chemists. wikipedia.org This analysis examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. These donor-acceptor interactions, also known as hyperconjugation, are key to understanding molecular stability and reactivity. wisc.edu

For this compound, NBO analysis would reveal the nature of the bonding within the molecule, including the σ-bonds of the dioxane and phenyl rings, and the lone pairs on the oxygen atoms. The interactions between these orbitals provide a quantitative measure of electron delocalization.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| n(O1) | σ(C2-C6) | Data not available |

| n(O1) | σ(C2-O3) | Data not available |

| n(O3) | σ(C2-C4) | Data not available |

| n(O3) | σ(C2-O1) | Data not available |

| σ(C7-C8) | σ(C9-C10) | Data not available* |

This table is illustrative and presents hypothetical interactions. The actual stabilization energies (E(2)) would require specific quantum chemical calculations.

The analysis would also provide details on the hybridization of the atomic orbitals contributing to the bonds. For example, the carbon atom at the 2-position, bonded to the phenyl group and two oxygen atoms, would exhibit a specific sp-hybridization character, influencing the bond angles and reactivity at this site.

Frontier Molecular Orbital (HOMO-LUMO) Theory and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. aimspress.com A smaller gap suggests that the molecule is more reactive. aimspress.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl group, which can donate electron density. The LUMO, on the other hand, would likely be distributed over the phenyl ring and the C-O bonds of the dioxane ring, which can accept electron density.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the ability to accept electrons. It is calculated as ω = μ2 / (2η), where μ is the chemical potential (μ ≈ -χ).

While specific calculated HOMO and LUMO energies for this compound are not available in the reviewed literature, a hypothetical table of these values and the derived reactivity indices is provided below to illustrate the expected results from a computational study.

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

This table is for illustrative purposes and the values are hypothetical. Actual values would be obtained from quantum chemical calculations.

The analysis of the frontier orbitals and reactivity indices would provide a comprehensive understanding of the chemical behavior of this compound, predicting its stability and potential reaction pathways.

Reactivity and Reaction Mechanisms of 1,3 Dioxanes

General Reactivity Patterns of Cyclic Acetals

Cyclic acetals, such as 1,3-dioxanes, are primarily recognized for their stability and serve as crucial protecting groups in organic synthesis. thieme-connect.de Their formation involves the reaction of an aldehyde or ketone with a diol, creating a ring structure that is generally stable under neutral to strongly basic conditions. numberanalytics.comlibretexts.org This stability is a key characteristic, allowing for selective reactions to occur at other positions within a molecule. numberanalytics.com

The reactivity of cyclic acetals is most pronounced under acidic conditions. thieme-connect.de They are susceptible to acid-catalyzed hydrolysis, which results in the cleavage of the acetal (B89532) ring and regeneration of the original carbonyl compound and diol. numberanalytics.comlibretexts.org This reversible nature is fundamental to their role as protecting groups. masterorganicchemistry.com The stability of cyclic acetals towards hydrolysis is generally greater than that of their acyclic counterparts, a factor attributed to kinetic favorability due to the intramolecular nature of the ring-closing reaction during their formation. libretexts.org

The 1,3-dioxane (B1201747) ring preferentially adopts a chair-like conformation, similar to cyclohexane (B81311). thieme-connect.de However, the presence of two C-O bonds, which are shorter than C-C bonds, leads to more significant diaxial interactions. Consequently, substituents at the C2 position tend to favor an equatorial orientation to minimize steric strain. thieme-connect.de An exception to this is observed in 2-alkoxy-1,3-dioxanes, where the anomeric effect stabilizes the axial position for the alkoxy group. thieme-connect.de

The reactivity of the 1,3-dioxane ring can also be influenced by the substituents present. For instance, the presence of an aryl group at the C2 position, as in 2-(4-Methylphenyl)-1,3-dioxane, can influence the electronic properties and reactivity of the acetal. While generally stable, these 2-aryl-1,3-dioxanes can undergo specific reactions, such as hydrogenolysis, to yield 1,3-diols. thieme-connect.de

The general reactivity patterns of cyclic acetals are summarized in the following table:

| Condition | Reactivity of 1,3-Dioxane Ring | Outcome |

| Acidic (e.g., aqueous acid) | Labile | Hydrolysis to carbonyl and diol thieme-connect.denumberanalytics.comlibretexts.org |

| Basic | Stable | No reaction thieme-connect.de |

| Reductive | Generally Stable | Ring can be cleaved under specific conditions (e.g., hydrogenolysis) thieme-connect.de |

| Oxidative | Generally Stable | Can be cleaved by strong oxidizing agents organic-chemistry.org |

| Organometallic Reagents | Stable | No reaction libretexts.org |

Stereoselective Reactions Involving 1,3-Dioxane Rings

The rigid, chair-like conformation of the 1,3-dioxane ring provides a well-defined stereochemical environment, making it a valuable scaffold for stereoselective transformations. The predictable orientation of substituents allows for a high degree of control over the stereochemical outcome of reactions occurring at or adjacent to the ring.

Electrophilic halogenation of aromatic systems is a fundamental organic reaction. In the context of 2-aryl-1,3-dioxanes, the dioxane ring itself is generally stable to electrophilic attack. However, the aryl substituent at the C2 position can undergo electrophilic substitution. For a compound like this compound, the tolyl group is activated towards electrophilic aromatic substitution.

The bromination of activated aromatic compounds can be achieved using various brominating agents. A common method involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst. libretexts.org Alternatively, reagents like N-Bromosuccinimide (NBS) can be used, sometimes in the presence of a catalyst or under specific reaction conditions to enhance electrophilicity. organic-chemistry.org The reaction proceeds through a two-step mechanism:

Formation of the Electrophile and Attack: The electrophile (e.g., Br⁺) is generated and attacks the electron-rich aromatic ring to form a positively charged intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation: A base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

In the case of this compound, the methyl group on the phenyl ring is an ortho-, para-directing group. Therefore, bromination is expected to occur at the positions ortho to the methyl group. The presence of the bulky 1,3-dioxane ring at the para position might sterically hinder the ortho positions to some extent, potentially influencing the regioselectivity of the bromination.

Recent research has explored various catalytic systems for the bromination of aromatic compounds, including the use of hypervalent iodine reagents to activate molecular bromine for the bromination of even deactivated aryl substrates. chemrxiv.org Dioxane dibromide has also been utilized as a solid brominating agent for the regioselective bromination of certain heterocyclic systems under solvent-free conditions. beilstein-journals.org

1,3-Dioxanes can be employed as key building blocks in annulation reactions for the construction of more complex ring systems. These reactions often take advantage of the inherent reactivity of the dioxane ring or its substituents to form new carbon-carbon or carbon-heteroatom bonds, leading to fused or bridged polycyclic structures.

One approach involves the use of 1,3-dioxan-5-ones, which can be converted into their corresponding enamines. These enamines can then participate in stereoselective α,α'-annulation reactions. For example, reaction with methyl α-(bromomethyl)acrylate can lead to the formation of bridged 2,4-dioxabicyclo[3.3.1]nonane ring systems with complete stereocontrol. nih.gov The stereochemical outcome of such reactions is often rationalized by considering the steric and stereoelectronic interactions in the intermediate boat-like conformations of the 1,3-dioxane ring. nih.gov

Furthermore, 1,3-dianionic annulation strategies have been developed. For instance, the reaction of 1,3-dianionic ketones with ketene (B1206846) dithioacetals can lead to the formation of substituted phenols through a [3+3] cyclization pathway. rsc.org While not directly involving the 1,3-dioxane ring in the cyclization itself, this highlights the broader utility of related strategies in ring construction.

Palladium-catalyzed annulation reactions have also emerged as a powerful tool for the synthesis of cyclic compounds. For example, the reaction of conjugate acceptors with allenyl boronic esters can provide substituted cyclopentenes with high diastereoselectivity. nih.gov Although this example does not directly involve a 1,3-dioxane, it showcases the potential of metal-catalyzed processes in annulation chemistry.

Rearrangement reactions involving the 1,3-dioxane ring can lead to the formation of new and often complex molecular architectures. While the classic Ferrier rearrangement is typically associated with glycals, analogous transformations have been explored in other cyclic systems.

A notable rearrangement involving 1,3-dioxanes is the Claisen rearrangement of 4-vinyl-2-methylene-1,3-dioxanes. This reaction has been developed as a stereoselective method for accessing medium-ring lactones. thieme-connect.de

In the context of carbohydrate chemistry, which features many cyclic acetals, regioselective ring opening of 1,3-dioxane-type acetals has become a powerful tool. ugent.be These reactions, while not strictly rearrangements of the entire ring system in all cases, involve the cleavage and functionalization of the acetal, often with a high degree of regioselectivity. ugent.beresearchgate.net The choice of reagents can dictate which C-O bond of the acetal is cleaved, leading to different constitutional isomers. researchgate.net

While direct analogs of the Ferrier rearrangement involving this compound are not extensively documented in the initial search results, the principles of acid-catalyzed activation of the acetal and subsequent nucleophilic attack are central to many of its reactions.

Mechanistic Elucidation of Novel Transformations

The development of novel transformations involving 1,3-dioxanes necessitates a thorough understanding of the underlying reaction mechanisms. Mechanistic studies are crucial for optimizing reaction conditions, predicting stereochemical outcomes, and expanding the scope of the methodology.

For instance, in the palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes (a sulfur analog of 1,3-dioxanes), a putative mechanism involving a transmetalation/ligand exchange step has been proposed. brynmawr.edu Kinetic studies are often employed to gain a deeper understanding of such catalytic cycles. brynmawr.edu

In the context of annulation reactions of 1,3-dioxan-5-ones, the stereochemical outcomes have been rationalized by examining the intermediate boat-like conformations of the 1,3-dioxane ring and subsequent kinetic protonation. nih.gov

Furthermore, the cationic ring-opening polymerization of 1,3-dioxolane (B20135) (a five-membered ring analog) has been studied in detail to understand the formation of cyclic structures. rsc.org Techniques such as NMR spectroscopy and mass spectrometry are invaluable in characterizing the products and intermediates, providing insights into the reaction mechanism. rsc.org

A silver-catalyzed domino reaction involving the ring-opening of dioxane has been reported for the synthesis of 3-aryl-1-(2-(vinyloxy)ethoxy)isoquinolines. rsc.org This transformation highlights how the solvent itself can participate in a reaction, and mechanistic studies are key to unraveling such complex pathways.

Dual catalytic systems, for example combining photoredox and cobalt catalysis, have enabled novel hydrohalogenation reactions. acs.org Mechanistic experiments in such systems often support a radical relay sequence, diverging from classical reaction pathways. acs.org

Applications in Advanced Organic Synthesis Research

Utilization as Synthetic Intermediates and Building Blocks

The primary application of the 1,3-dioxane (B1201747) moiety, including the 2-(4-methylphenyl) derivative, is as a protecting group for 1,3-diols and carbonyl compounds. thieme-connect.de The formation of the 2-(4-Methylphenyl)-1,3-dioxane from a 1,3-diol and p-tolualdehyde is a standard method to mask the diol's reactivity. The dioxane ring is notably stable under a variety of conditions, including basic, oxidative, and reductive environments, yet it can be readily cleaved under acidic conditions, ensuring straightforward deprotection. thieme-connect.de

A more advanced application lies in its use as a synthetic intermediate that allows for the regioselective manipulation of polyol systems, a common challenge in carbohydrate chemistry. researchgate.net The reductive ring-opening of 2-aryl-1,3-dioxanes is a powerful strategy to generate a monoprotected 1,3-diol, where one hydroxyl group is revealed for further reaction while the other is converted into a benzyl-type ether. thieme-connect.deresearchgate.net The regioselectivity of this cleavage is highly dependent on the reagent used.

For instance, Lewis acid-hydride combinations can be used to achieve selective opening. The choice of reagent dictates which of the two oxygen atoms in the original diol retains the protective benzyl-type group. This transformation converts a simple protecting group into a versatile building block for multistep synthesis. thieme-connect.deresearchgate.net The p-tolyl group at the C2 position influences the electronic properties and stability of the acetal (B89532), with its derivatives undergoing these transformations effectively.

In some synthetic strategies, the 1,3-dioxane group serves to protect a formyl group. This was demonstrated in the preparation of fluorinated isoxazoles, where a 5-(1,3-dioxan-2-yl) substituent acted as a masked aldehyde during a direct C-H fluorination reaction on the isoxazole (B147169) ring. academie-sciences.fr

| Reagent/Catalyst System | Outcome of Reductive Opening | Regioselectivity |

| Diisobutylaluminium hydride (DIBAL-H) | Cleavage to form a p-methylbenzyl ether | Often favors formation of the ether at the more sterically hindered oxygen. researchgate.net |

| Triethylsilane (Et₃SiH) / Boron trifluoride etherate (BF₃·OEt₂) | Cleavage to form a p-methylbenzyl ether | Can provide the opposite diastereomer compared to aluminum hydride reagents. thieme-connect.de |

| Sodium cyanoborohydride (NaBH₃CN) / Trifluoroacetic acid (TFA) | Cleavage to form a p-methylbenzyl ether | High regioselectivity, typically yielding the ether at the less hindered primary position. researchgate.net |

Role in Stereoselective and Asymmetric Synthesis

The rigid, chair-like conformation of the 1,3-dioxane ring is fundamental to its application in stereoselective synthesis. thieme-connect.de Substituents on the ring occupy well-defined axial or equatorial positions, creating a predictable steric and electronic environment that can be exploited to control the stereochemical outcome of reactions on appended functional groups.

Chiral, non-racemic 1,3-dioxanes can be synthesized from readily available chiral 1,3-diols. These chiral acetals serve as effective chiral auxiliaries, inducing diastereoselectivity in a variety of chemical transformations. The 2-aryl substituent, such as the p-tolyl group, helps to lock the ring conformation, enhancing the transfer of stereochemical information. thieme-connect.de

A key application is the diastereoselective reduction of a prochiral ketone attached to the C2 position of a chiral 1,3-dioxane. The inherent chirality of the dioxane auxiliary directs the approach of the reducing agent, leading to the preferential formation of one diastereomer of the resulting secondary alcohol. The stereochemical outcome can often be controlled by the choice of the hydride source. thieme-connect.de

| Reagent System | Stereochemical Outcome | Mechanism |

| Triethylsilane / Titanium(IV) chloride | Favors the anti diastereomer | Involves a specific transition state geometry directed by the Lewis acid coordination. thieme-connect.de |

| Aluminum hydride reagents (e.g., LiAlH₄) | Favors the syn diastereomer | Delivers hydride from the opposite face compared to the silane/Lewis acid system. thieme-connect.de |

Organocatalysis has emerged as a powerful platform for asymmetric synthesis, frequently employed in the construction of chiral heterocyclic molecules. For example, bifunctional organocatalysts have been successfully used in the asymmetric synthesis of 1,3-dioxolanes via formal [3+2] cycloaddition reactions. nih.gov These catalysts activate both the nucleophile and electrophile to facilitate highly enantioselective transformations. Similarly, organocatalytic asymmetric [2+4] cycloadditions have been developed for synthesizing other oxygen-containing heterocycles. mdpi.com

However, despite the prevalence of 1,3-dioxanes as structural motifs and protecting groups, the specific application of this compound as a key substrate or component within an organocatalytic system is not extensively documented in the surveyed scientific literature. While the principles of organocatalysis are well-suited for transformations involving such structures, dedicated studies focusing on this particular compound are not prominent.

Conclusion and Future Directions in 2 4 Methylphenyl 1,3 Dioxane Research

Summary of Key Research Contributions

Research into the 1,3-dioxane (B1201747) class of compounds has established a solid foundation upon which future work on 2-(4-Methylphenyl)-1,3-dioxane can be built. Key contributions to date include:

Synthesis and Characterization : The fundamental synthesis of 2-aryl-1,3-dioxanes is well-established, typically involving the acid-catalyzed condensation of an aryl aldehyde, such as 4-methylbenzaldehyde, with 1,3-propanediol (B51772) or its derivatives. ontosight.ai The basic physicochemical properties of this compound, including its molecular formula (C₁₁H₁₄O₂) and molecular weight (178.23 g/mol ), have been documented. nih.gov

Medicinal Chemistry Scaffolding : A pivotal contribution has been the identification of the 1,3-dioxane ring as a versatile scaffold in medicinal chemistry. Research has demonstrated that derivatives of this structure can act as potent and selective 5-HT1A receptor agonists. This has led to the development of compounds with significant in-vivo anxiolytic, antidepressant, and anti-nociceptive activities in preclinical models. researchgate.net

Exploration of Broad Biological Activity : Beyond neurological applications, related dioxane derivatives have been investigated for a range of biological effects. Studies have indicated potential antimicrobial, antifungal, and antioxidant activities, suggesting a broader therapeutic potential for this class of compounds. ontosight.ai

Role as Synthetic Intermediates : The 1,3-dioxane structure serves as a valuable intermediate in organic synthesis. Its stability under many conditions, coupled with its susceptibility to ring-opening under acidic conditions, makes it a useful protecting group and a building block for more complex molecules in the pharmaceutical and agrochemical sectors. ontosight.aichemimpex.com

Identification of Emerging Research Areas

Building on existing knowledge, several promising research avenues are beginning to emerge for this compound and its analogues.

Stereoselective Synthesis and Analysis : The biological and material properties of chiral molecules are often dependent on their specific stereoisomers. An emerging area of focus is the development of synthetic methods to produce specific enantiomers and diastereomers of substituted 1,3-dioxanes. This is critical as different isomers can exhibit vastly different biological activities and sensory properties, as seen in related heterocyclic compounds. google.com

Targeted Drug Discovery : The proven success of the 1,3-dioxane scaffold as a 5-HT1A agonist opens a significant field for targeted drug discovery. researchgate.net An emerging trend is the rational design and synthesis of novel this compound derivatives to optimize potency, selectivity, and pharmacokinetic profiles for treating neurological and psychiatric conditions.

Advanced Materials Science : The incorporation of 1,3-dioxane derivatives into polymers and other advanced materials is a growing field. ontosight.ai Research is beginning to explore how the specific 2-(4-methylphenyl) substituent can be used to tune the properties of materials, potentially leading to new photoresponsive or biodegradable polymers. ontosight.airsc.org

Green Chemistry and Biocatalysis : A broader trend in chemical synthesis is the move towards more environmentally benign processes. An emerging research area involves the development of enzymatic or biocatalytic methods for the synthesis and transformation of this compound, reducing reliance on traditional, and often harsher, chemical catalysts.

Potential for Further Theoretical and Experimental Investigations

To fully unlock the potential of this compound, a concerted effort in both theoretical and experimental domains is necessary.

Theoretical and Computational Modeling : Further computational studies, particularly using Density Functional Theory (DFT), are warranted. Such investigations can elucidate the conformational preferences of the molecule, such as the chair form of the dioxane ring and the rotational barriers of the p-tolyl group. researchgate.net These theoretical insights are invaluable for understanding structure-activity relationships (SAR) and for designing next-generation molecules with enhanced properties.

Expanded Biological Screening : Experimentally, this compound and a library of its derivatives should be screened against a wider array of biological targets. While the 5-HT1A receptor is a promising lead, the documented antimicrobial and antifungal properties of related compounds suggest that other therapeutic applications may be uncovered through broad-based screening programs. ontosight.ai

Systematic Structure-Property Relationship Studies : There is significant potential for systematic experimental studies to map the relationship between chemical structure and functional properties. This involves synthesizing analogues with varied substituents on both the phenyl ring and the dioxane backbone and methodically testing their impact on biological activity, solubility, stability, and material characteristics.

Polymerization and Degradability Studies : Following research on related cyclic ketene (B1206846) acetals, experimental investigations into the potential of this compound derivatives to undergo radical ring-opening polymerization could be fruitful. rsc.org This could lead to the creation of novel polyesters with tunable degradation rates, a highly desirable feature for biomedical and environmental applications.

Q & A

Q. What crystallographic databases or software tools are critical for analyzing this compound’s solid-state behavior?

- Methodology :

- CIF files from the Cambridge Structural Database (CSRD) refine hydrogen bonding (e.g., O-H···O interactions). SHELXL/PLATON software validates disorder modeling and thermal ellipsoids .

Data Contradictions and Gaps

- Stereochemical Outcomes : reports axial preference for methoxy groups, while suggests equatorial stabilization for methyl groups. This may reflect solvent polarity effects.

- Biological Activity : While and highlight antimicrobial potential for analogs, no direct data exists for this compound, necessitating targeted assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.